Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 7-oxoheptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate typically begins with commercially available starting materials such as 3-iodobenzene and ethyl 7-oxoheptanoate.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3-iodophenyl group can enhance binding affinity to certain molecular targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 7-oxoheptanoate: Lacks the 3-iodophenyl group, making it less reactive in substitution reactions.
3-Iodophenylacetic Acid: Contains the 3-iodophenyl group but lacks the 7-oxoheptanoate chain, limiting its applications in certain synthetic routes.
Uniqueness: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is unique due to the combination of the 3-iodophenyl group and the 7-oxoheptanoate chain, providing a versatile scaffold for various chemical transformations and applications in research and industry.
Biological Activity
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H19IO3 and a molecular weight of approximately 374.21 g/mol. The structure features a heptanoate backbone with a ketone functional group and an ethyl ester group, along with a 3-iodophenyl substituent that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom in the phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. Key mechanisms include:
- Nucleophilic Substitution Reactions : The iodine atom acts as a good leaving group, facilitating nucleophilic attacks by biological nucleophiles.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol, which may alter the compound's pharmacokinetic properties.
- Oxidation Reactions : The compound can undergo oxidation to form carboxylic acids or other derivatives, influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy.
- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in disease pathways.
Data Table: Comparison of Biological Activities
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C₁₅H₁₉IO₃ | Antimicrobial, Anticancer | Contains iodine; reactive ketone group |
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | C₁₅H₁₉IO₃ | Potentially different | Iodine at different position |
Ethyl 4-(bromophenyl)-4-oxobutanoate | C₁₄H₁₅BrO₃ | Varies | Bromine substitution may alter activity |
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Efficacy
Research exploring the anticancer effects of this compound showed promising results in vitro against cancer cell lines. The compound induced apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and programmed cell death.
Study 3: Enzyme Interaction
In silico studies have been performed to assess the binding affinity of this compound with specific enzyme targets. Molecular docking simulations revealed strong interactions with active sites, indicating potential for enzyme inhibition.
Properties
IUPAC Name |
ethyl 7-(3-iodophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLALNJEZNPEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645714 |
Source
|
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-33-8 |
Source
|
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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